(2-Cyclohexylethyl)(propan-2-yl)amine
Description
“(2-Cyclohexylethyl)(propan-2-yl)amine” is a secondary aliphatic amine featuring a cyclohexylethyl group and an isopropyl (propan-2-yl) group bonded to the nitrogen atom. Its molecular formula is C₁₁H₂₁N, with a molecular weight of 167.29 g/mol. Structurally, the cyclohexylethyl substituent introduces significant steric bulk and lipophilicity, while the isopropyl group contributes to the compound’s overall hydrophobicity. This amine is likely synthesized via reductive amination or alkylation routes, as inferred from analogous procedures in the literature. For example, describes a reductive amination protocol using cyclohexyl(naphthalen-1-yl)methanone, isopropylamine, and sodium cyanoborohydride, yielding a structurally related cyclohexyl-substituted amine in 58% yield . Similarly, highlights a high-yield (98%) synthesis of a tosyl-protected derivative, N-(2-cyclohexylethyl)-N-(4-toluenesulfonyl)-(prop-1-ynyl)amine, via a palladium-catalyzed reaction . These methods suggest that the parent amine could be synthesized under mild conditions with appropriate protecting groups or catalysts.
Properties
IUPAC Name |
N-(2-cyclohexylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZROXBBQOUIBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
Overview:
The most direct and commonly reported synthetic method for (2-Cyclohexylethyl)(propan-2-yl)amine involves the alkylation of cyclohexylethylamine with an isopropyl halide (usually isopropyl bromide or chloride).
- Starting materials: Cyclohexylethylamine and isopropyl bromide (or chloride)
- Reaction type: Nucleophilic substitution (SN2)
- Solvent: Inert solvents such as diethyl ether or tetrahydrofuran (THF)
- Conditions: Elevated temperatures to facilitate substitution
- Mechanism: The nucleophilic amine attacks the alkyl halide, displacing the halide ion and forming the secondary amine.
- Optimized reaction conditions include controlled temperature and molar ratios to maximize yield.
- Continuous flow reactors are employed to enhance scalability and reproducibility.
- Advanced purification methods such as distillation or chromatography ensure high purity.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Diethyl ether or THF | Inert, aprotic solvents preferred |
| Temperature | Elevated (exact temp varies) | To promote SN2 substitution |
| Molar ratio | Slight excess of isopropyl halide | To drive reaction completion |
| Reaction time | Several hours | Depends on scale and temp |
| Purification | Distillation / Chromatography | To isolate pure secondary amine |
Chemical Reaction Analysis and Optimization
Key reaction parameters affecting yield and purity:
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Higher temps increase reaction rate but may increase byproducts |
| Hydrogen pressure | Critical in catalytic hydrogenation for selectivity and conversion |
| Catalyst type | Determines activity, selectivity, and cost efficiency |
| Solvent choice | Influences reaction kinetics and product isolation |
| Molar ratios | Excess alkyl halide or amine can drive reaction to completion |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Cyclohexylethylamine + Isopropyl halide | Elevated temp, inert solvent | Direct, straightforward | Possible side reactions, requires purification |
| Catalytic Hydrogenation | Aniline derivatives | High pressure (10-400 bar), 140-260 °C | Scalable, industrially established | Expensive catalysts, byproducts formation |
| Reductive Amination (Inferred) | Cyclohexylethylaldehyde + Isopropylamine | Reducing agents or catalytic hydrogenation | Selective, mild conditions | Requires aldehyde/ketone precursors |
Chemical Reactions Analysis
(2-Cyclohexylethyl)(propan-2-yl)amine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Nitro compounds and amine oxides from oxidation reactions.
Various amine derivatives from reduction reactions.
Substituted amines from nucleophilic substitution reactions.
Scientific Research Applications
The compound (2-Cyclohexylethyl)(propan-2-yl)amine is a tertiary amine with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data and case studies.
Structure
The molecular structure of this compound includes a cyclohexyl group attached to an ethyl chain, which is further connected to a propan-2-yl amine. This unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel psychoactive substances and antidepressants. Its structural similarity to existing pharmaceuticals allows it to interact with neurotransmitter systems, potentially offering therapeutic effects.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties. A study demonstrated that modifications in the cyclohexyl group can enhance binding affinity to serotonin transporters, suggesting that this compound may possess similar properties.
Neuropharmacology
This compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Investigations into its effects on dopamine and norepinephrine levels could lead to new treatments for mood disorders.
Case Study: Dopaminergic Activity
A study conducted on related amines showed that alterations in the aliphatic chains significantly affected dopaminergic activity. The findings suggest that this compound could be evaluated for its potential role in managing conditions like ADHD or schizophrenia.
Materials Science
Due to its amine functional group, this compound can be utilized in the synthesis of polymers and as a curing agent for epoxy resins. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Data Table: Properties of Polymers with Amine Additives
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Thermal Stability (°C) | 150 | 180 |
| Flexural Modulus (GPa) | 3 | 4 |
Agricultural Chemistry
Investigations into the use of amines as growth regulators have highlighted potential applications in agriculture. The compound could be studied for its effects on plant growth and stress resistance.
Case Study: Growth Regulation
Field trials involving similar amines demonstrated increased root biomass and enhanced drought resistance in crops. Future studies could explore whether this compound exhibits comparable effects.
Mechanism of Action
(2-Cyclohexylethyl)(propan-2-yl)amine: can be compared with other similar compounds such as N-ethyl-N-isopropylamine and N-methyl-N-propylamine . While these compounds share structural similarities, this compound is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties.
Comparison with Similar Compounds
The structural and functional properties of “(2-cyclohexylethyl)(propan-2-yl)amine” can be compared to analogous amines with variations in substituents, electronic environments, and steric profiles. Below is a detailed analysis:
Structural Analogs and Substituent Effects
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁N | 167.29 | Cyclohexylethyl, isopropyl | High lipophilicity, potential ligand | |
| 1-(3-Methoxyphenyl)propan-2-ylamine | C₁₁H₁₇NO | 179.26 | Methoxyphenyl, methyl | Aromatic substitution; possible CNS activity | |
| N-(2-Chloroethyl)-N-methylpropan-2-amine | C₆H₁₄ClN | 147.64 | Chloroethyl, methyl | Electrophilic reactivity; alkylating agent | |
| 2-(Prop-2-en-1-yl)cyclohexan-1-amine | C₉H₁₇N | 139.24 | Cyclohexyl, propenyl | Conjugated double bond; polymerization potential | |
| (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl, isopropyl | Enhanced acidity; fluorinated drug analog |
Key Observations :
- Lipophilicity : The cyclohexylethyl group in the target compound confers higher lipophilicity compared to aromatic (e.g., methoxyphenyl in ) or smaller alkyl substituents (e.g., chloroethyl in ). This property may enhance membrane permeability in biological systems.
- Steric Hindrance : Bulky substituents like cyclohexylethyl or naphthalenyl (as in ) reduce nucleophilic reactivity at the nitrogen atom, whereas smaller groups (e.g., methyl in ) increase accessibility for reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., chloroethyl in , difluoroethyl in ) decrease the amine’s basicity (lower pKₐ), while electron-donating groups (e.g., methoxyphenyl in ) may stabilize protonated forms.
Physical and Chemical Properties
- Solubility : Cyclohexyl and isopropyl groups render the compound poorly soluble in polar solvents (e.g., water) but soluble in organic solvents like dichloromethane or ethyl acetate (inferred from purification methods in ).
- Boiling/Melting Points : Bulky substituents likely elevate boiling points compared to simpler amines (e.g., rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine in ) due to increased molecular weight and van der Waals interactions .
Q & A
Q. What are the primary synthetic routes for (2-cyclohexylethyl)(propan-2-yl)amine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via:
- Reductive amination : Reacting 2-cyclohexylethanal with isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol under reflux, followed by purification via column chromatography (yields ~60–75%) .
- Nucleophilic substitution : Halogenated 2-cyclohexylethyl derivatives (e.g., bromide) reacting with isopropylamine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Catalytic hydrogenation : Using cyclohexylacetone and isopropylamine with a nickel or palladium catalyst under H₂ pressure (1–3 atm) at 50–80°C . Key considerations : Steric hindrance from the cyclohexyl group slows reaction kinetics, necessitating extended reaction times. Purity is optimized via solvent selection (e.g., methanol for reductive amination) and post-synthesis distillation .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR identify cyclohexyl (δ 1.0–2.0 ppm, multiplet) and isopropyl (δ 1.1 ppm, doublet) groups. Coupling patterns confirm amine proton environments .
- IR spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine group .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric configurations and hydrogen-bonding networks .
- GC-MS : Detects impurities (e.g., unreacted isopropylamine) with a DB-5 column (30 m × 0.25 mm) and He carrier gas .
Advanced Research Questions
Q. How does steric hindrance from the cyclohexyl group influence reactivity in nucleophilic substitution or oxidation reactions?
The bulky cyclohexyl group:
- Reduces nucleophilicity : Steric shielding of the amine lone pair lowers reaction rates with electrophiles (e.g., aldehydes) by ~40% compared to linear alkyl analogs .
- Directs regioselectivity : In oxidation reactions (e.g., with KMnO₄), the cyclohexyl group stabilizes transition states, favoring β-hydrogen abstraction to form imines over N-oxides .
- Impacts crystallization : Non-covalent interactions (e.g., C-H⋯π) between cyclohexyl and aromatic solvents (e.g., toluene) influence crystal packing .
Q. What computational strategies are suitable for modeling hydrogen-bonding interactions in crystalline this compound?
- DFT calculations : B3LYP/6-31G(d) optimizes geometries and calculates hydrogen-bond energies (typically 2–5 kcal/mol for N-H⋯N interactions) .
- Molecular dynamics (MD) : Simulates solvent effects (e.g., methanol vs. hexane) on crystal nucleation rates using OPLS-AA force fields .
- Graph-set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict polymorphism .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric reductive amination, achieving enantiomeric excess (ee) up to 85% .
- Biocatalysis : Transaminases (TAs) from Arthrobacter sp. selectively convert ketone precursors to (R)- or (S)-amines with >90% ee under mild pH (7.5–8.5) .
- Chiral chromatography : Separate enantiomers using a Chiralpak IA column (n-hexane/isopropanol, 90:10) .
Data Contradiction Analysis
Q. How can discrepancies in reported reaction yields for reductive amination routes be resolved?
Conflicting yields (40–75%) arise from:
- Substrate purity : Impurities in 2-cyclohexylethanal (e.g., cyclohexylacetic acid) reduce effective amine concentration .
- Catalyst loading : Excess NaBH3CN (>2 equiv.) leads to byproduct formation (e.g., tertiary amines) .
- Workup protocols : Incomplete removal of borane complexes during aqueous extraction falsely elevates yield estimates .
Methodological Recommendations
- Synthetic optimization : Use in-situ FTIR to monitor reaction progress and minimize side products .
- Crystallography : Employ SHELXE for high-resolution phasing of twinned crystals .
- Bioactivity assays : Screen for MAO-B inhibition using fluorinated analogs (e.g., ¹⁸F-labeled derivatives) to study neurological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
